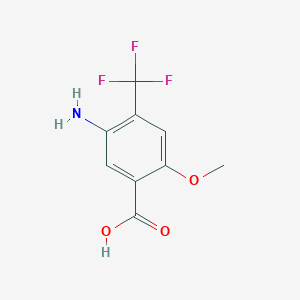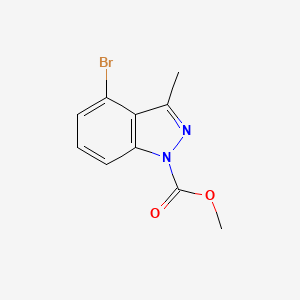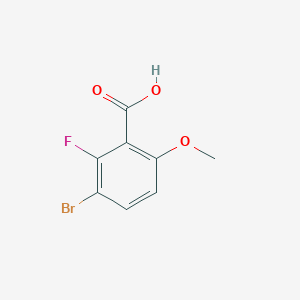
5-溴苯并恶唑-2-羧酸酰胺
描述
5-Bromo-benzooxazole-2-carboxylic acid amide is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol It is characterized by the presence of a bromine atom attached to the benzoxazole ring, which is further connected to a carboxamide group
科学研究应用
5-Bromo-benzooxazole-2-carboxylic acid amide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
生化分析
Biochemical Properties
5-Bromo-benzooxazole-2-carboxylic acid amide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. Additionally, 5-Bromo-benzooxazole-2-carboxylic acid amide can bind to specific receptor proteins, altering their conformation and activity .
Cellular Effects
The effects of 5-Bromo-benzooxazole-2-carboxylic acid amide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Furthermore, 5-Bromo-benzooxazole-2-carboxylic acid amide has been observed to affect the expression of certain genes, thereby influencing cellular behavior and function .
Molecular Mechanism
At the molecular level, 5-Bromo-benzooxazole-2-carboxylic acid amide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-benzooxazole-2-carboxylic acid amide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-benzooxazole-2-carboxylic acid amide remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 5-Bromo-benzooxazole-2-carboxylic acid amide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the impact of 5-Bromo-benzooxazole-2-carboxylic acid amide is dose-dependent .
Metabolic Pathways
5-Bromo-benzooxazole-2-carboxylic acid amide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The involvement of 5-Bromo-benzooxazole-2-carboxylic acid amide in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-benzooxazole-2-carboxylic acid amide within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, the localization and accumulation of 5-Bromo-benzooxazole-2-carboxylic acid amide in specific cellular compartments can influence its biological effects .
Subcellular Localization
The subcellular localization of 5-Bromo-benzooxazole-2-carboxylic acid amide is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 5-Bromo-benzooxazole-2-carboxylic acid amide within the cell can affect its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromo-2-aminobenzooxazole with a carboxylic acid derivative under appropriate conditions to form the desired amide .
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-benzooxazole-2-carboxylic acid amide may involve large-scale bromination reactions followed by amide formation using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: 5-Bromo-benzooxazole-2-carboxylic acid amide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the amide group to an amine.
Substitution: The bromine atom in the compound can be substituted by other nucleophiles under suitable conditions, such as using sodium methoxide to form methoxy derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide, sodium hydride; in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
作用机制
The mechanism by which 5-Bromo-benzooxazole-2-carboxylic acid amide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards these targets.
相似化合物的比较
5-Bromo-benzooxazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
5-Chloro-benzooxazole-2-carboxylic acid amide: Chlorine atom instead of bromine.
5-Methyl-benzooxazole-2-carboxylic acid amide: Methyl group instead of bromine.
Uniqueness: 5-Bromo-benzooxazole-2-carboxylic acid amide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain applications.
属性
IUPAC Name |
5-bromo-1,3-benzoxazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCRGEYPEQMNHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




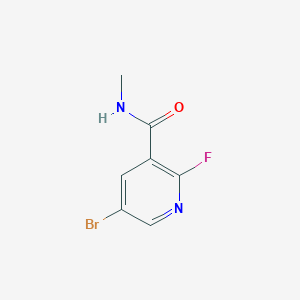


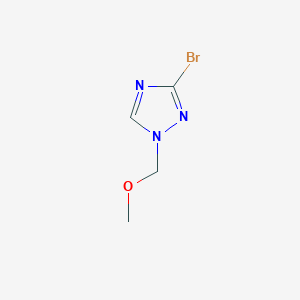


![Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B1378327.png)
